Tert-butyl 2-bromobenzoate
Overview
Description
Tert-butyl 2-bromobenzoate is an organic compound with the molecular formula C₁₁H₁₃BrO₂. It is a colorless to yellow liquid at room temperature and is primarily used in organic synthesis. The compound is known for its role as an intermediate in the preparation of various pharmaceuticals and agrochemicals .
Mechanism of Action
Target of Action
Tert-butyl 2-bromobenzoate is a chemical compound with the molecular formula C11H13BrO2
Mode of Action
Bromobenzoates are often used in organic synthesis as electrophiles in nucleophilic substitution reactions . In such reactions, the bromine atom in the bromobenzoate molecule serves as a good leaving group, allowing the benzoate portion of the molecule to form a bond with a nucleophile.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s stability and efficacy could be affected by factors such as temperature, pH, and the presence of other chemicals .
Biochemical Analysis
Biochemical Properties
Tert-butyl 2-bromobenzoate plays a significant role in biochemical reactions, particularly in the synthesis of other organic compounds. It interacts with various enzymes, proteins, and biomolecules. For instance, it can act as a substrate for esterases, which hydrolyze the ester bond to produce 2-bromobenzoic acid and tert-butyl alcohol. The interaction with esterases is crucial for its metabolic processing and subsequent biochemical effects .
Cellular Effects
This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of certain transcription factors, leading to changes in gene expression. Additionally, it may impact cellular metabolism by altering the levels of key metabolites and influencing metabolic flux .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with specific biomolecules. It can bind to enzymes and proteins, leading to inhibition or activation of their activity. For instance, it may inhibit the activity of certain kinases, thereby affecting phosphorylation events and downstream signaling pathways. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods, leading to changes in its biochemical activity. Long-term exposure to this compound can result in alterations in cellular function, including changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit minimal toxicity and primarily influence specific biochemical pathways. At higher doses, it can induce toxic effects, including cellular damage and adverse physiological responses. Studies have identified threshold effects, where the compound’s impact becomes more pronounced beyond a certain dosage level .
Metabolic Pathways
This compound is involved in various metabolic pathways. It undergoes hydrolysis by esterases to produce 2-bromobenzoic acid and tert-butyl alcohol. These metabolites can further participate in other biochemical reactions, including conjugation and oxidation. The interaction with specific enzymes and cofactors is essential for its metabolic processing and subsequent effects on cellular function .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cells, it may localize to specific compartments or organelles, influencing its biochemical activity. The distribution of this compound within tissues can vary depending on factors such as tissue type and blood flow .
Subcellular Localization
This compound exhibits specific subcellular localization patterns. It can be targeted to particular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the endoplasmic reticulum or mitochondria, where it can exert its biochemical effects. The subcellular localization of this compound is crucial for its activity and function within cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tert-butyl 2-bromobenzoate can be synthesized through the esterification of 2-bromobenzoic acid with tert-butanol. The reaction typically involves the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in a solvent like dichloromethane at room temperature for about 12 hours .
Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 2-bromobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).
Hydrolysis: The ester can be hydrolyzed to 2-bromobenzoic acid and tert-butanol in the presence of acidic or basic conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Hydrolysis: Aqueous hydrochloric acid (HCl) or sodium hydroxide (NaOH) solutions.
Major Products Formed:
Substitution: Formation of 2-azidobenzoate or 2-thiocyanatobenzoate.
Reduction: Formation of 2-bromobenzyl alcohol.
Hydrolysis: Formation of 2-bromobenzoic acid and tert-butanol.
Scientific Research Applications
Tert-butyl 2-bromobenzoate is widely used in scientific research due to its versatility:
Chemistry: It serves as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: The compound is an intermediate in the synthesis of various drugs, including anti-inflammatory and anticancer agents.
Industry: It is used in the production of specialty chemicals and as a reagent in organic synthesis.
Comparison with Similar Compounds
- Tert-butyl 3-bromobenzoate
- Tert-butyl 4-bromobenzoate
- Ethyl 2-bromobenzoate
Comparison: Tert-butyl 2-bromobenzoate is unique due to the position of the bromine atom on the benzene ring, which influences its reactivity and the types of reactions it undergoes. For example, tert-butyl 3-bromobenzoate and tert-butyl 4-bromobenzoate have different reactivity patterns due to the different positions of the bromine atom. Ethyl 2-bromobenzoate, on the other hand, has a different ester group, which affects its physical properties and reactivity .
Properties
IUPAC Name |
tert-butyl 2-bromobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO2/c1-11(2,3)14-10(13)8-6-4-5-7-9(8)12/h4-7H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZELNHJFYEDOWLF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC=CC=C1Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20396674 | |
Record name | tert-butyl 2-bromobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20396674 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55666-42-7 | |
Record name | tert-Butyl 2-bromobenzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=55666-42-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-butyl 2-bromobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20396674 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TERT-BUTYL 2-BROMOBENZOATE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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